4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their nitrogen-based hetero-aromatic ring structure, which has been a significant scaffold for the synthesis and development of various pharmacologically active compounds . This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with chalcones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and sulfonic acid derivatives .
Scientific Research Applications
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve pulse transmission . The compound’s antioxidant properties also play a role in mitigating oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid stands out due to its sulfonic acid group, which imparts unique chemical properties and potential biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
26192-69-8 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19,20) |
InChI Key |
DUSPLQXMCZZRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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